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Compound of Interest

Compound Name: DCO07090 dihydrochloride

Cat. No.: B1669870

This technical guide provides a comprehensive overview of the chemical properties, structure,
and mechanism of action of DC07090, a novel, non-peptidyl small molecule inhibitor targeting
the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Properties and Structure

DCO07090 is a reversible and competitive inhibitor of the EV71 3C protease (3Cpro), an enzyme
crucial for the viral life cycle of enteroviruses.[1][2][3] Chemically, it is characterized by the
presence of oxazole and pyridine moieties.[1]

Property Value
2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-

UPAC Name ox(adiazol-zlciyl)mye)thyl)(;cégmide &

Molecular Formula C16H13CIN4O2

Molecular Weight 328.76 g/mol

CAS Number 879070-72-1

Quantitative Data Summary
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The inhibitory activity and cytotoxicity of DC07090 have been evaluated through various in vitro
and cell-based assays. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity of DC0O7090 against Enterovirus 71 3C Protease

Parameter Value (UM) Notes

Half-maximal inhibitory
IC50 21.72 £ 0.95 concentration against purified
EV71 3Cpro.[2][3][4]

Inhibition constant, indicating a
Ki 23.29 + 12.08 reversible and competitive
mode of inhibition.[1][2][3][4]

Table 2: Antiviral Activity and Cytotoxicity of DC07090

Parameter Virus/Cell Line Value (uUM) Selectivity Index (SI)
EC50 Enterovirus 71 (EV71) 22.09 + 1.07 >9.05
Coxsackievirus A16
EC50 27.76 £ 0.88 >7.20
(CVALl6)
Human
CCh0 Rhabdomyosarcoma > 200 N/A
(RD) cells

o EC50 (Half-maximal effective concentration): The concentration of the compound that
inhibits 50% of the viral cytopathic effect in cell culture.[2][3]

o CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that
reduces the viability of uninfected cells by 50%.[3][4]

o Selectivity Index (SlI): The ratio of CC50 to EC50, which indicates the therapeutic window of
the compound.[3]

Mechanism of Action
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DCO07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C
protease. This cysteine protease is essential for viral replication as it cleaves the viral
polyprotein into mature, functional proteins.[1][5] By competitively binding to the active site of
the 3C protease, DC07090 blocks this cleavage process, thereby halting the viral life cycle.[1]
[3] Furthermore, the EV71 3C protease is known to disrupt the host's innate immune response
by cleaving key cellular proteins; inhibition by DC07090 can help restore these antiviral
defenses.[3][6]
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EV71 Life Cycle and the Target of DC07090.

Experimental Protocols

The following sections outline the methodologies for key experiments used in the
characterization of DC07090.

The identification of DC07090 was accomplished through a docking-based virtual screening
approach.[1][4] This computational method involves screening large libraries of chemical
compounds against the 3D structure of a target protein to identify potential inhibitors.[4]
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Workflow for the identification of DC07090.

» Principle: This assay measures the enzymatic activity of the 3C protease in the presence
and absence of the inhibitor. The activity is monitored by the cleavage of a fluorogenic

substrate.[1][7]

+ Methodology:

o Recombinant EV71 3C protease is incubated with varying concentrations of DC07090
(typically in a 96-well plate). A vehicle control (DMSO) is also included.[6]
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o A specific fluorogenic peptide substrate for the 3C protease is added to initiate the
reaction.[7]

o The fluorescence intensity is measured over time using a plate reader.[1]

o The rate of substrate cleavage is calculated, and the percentage of inhibition is plotted
against the inhibitor concentration to determine the IC50 value using a dose-response
curve.[6]

e Principle: This assay, also known as a cytopathic effect (CPE) inhibition assay, measures the
ability of the compound to protect host cells from virus-induced cell death.[1]

o Methodology:
o Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in microtiter plates.[1]
o The cells are treated with serial dilutions of DC07090.[1]
o The treated cells are then infected with a known titer of EV71 or CVA16.[1]

o After an incubation period sufficient for the virus to cause a cytopathic effect in control
wells, cell viability is assessed using a method such as the MTT assay.[1]

o The EC50 value is calculated as the concentration of DC07090 that protects 50% of the
cells from viral-induced death.[1]

 Principle: This assay measures the toxicity of the compound to host cells in the absence of
viral infection.[3]

e Methodology:
o Host cells (e.g., RD cells) are seeded in microtiter plates.
o The cells are treated with the same serial dilutions of DC07090 used in the antiviral assay.

o After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g.,
via MTT assay).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Kinetic_Analysis_of_DC07090_Inhibition_of_Enterovirus_71_3C_Protease.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/addressing_batch_to_batch_variability_of_synthesized_DC07090.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/chemical_properties_and_structure_of_DC07090.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_DC07090_in_Enterovirus_Protease_Function_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The CC50 value is the concentration of the compound that reduces the viability of
uninfected cells by 50%.[3]

Principle: To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme
activity is measured across a matrix of varying substrate and inhibitor concentrations.[7]

Methodology:
o Several fixed concentrations of DC07090 are prepared (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).[7]

o For each inhibitor concentration, a series of reactions is set up with varying substrate
concentrations.[7]

o The reaction rates are measured as described in the IC50 determination protocol.

o The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to
determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the
Ki value. DC07090 has been characterized as a reversible and competitive inhibitor.[7]
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General workflow for in vitro enzyme inhibition assays.

Conclusion

DC07090 is a promising non-peptidyl small molecule inhibitor of the EV71 3C protease.[2] Its
well-characterized mechanism of action as a reversible and competitive inhibitor, combined
with favorable in vitro antiviral activity against both EV71 and CVA16 and low cytotoxicity,
makes it a strong candidate for further preclinical development.[1][2] The detailed experimental
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protocols and structural information provided in this guide serve as a valuable resource for
researchers working on the development of novel antiviral therapies against enteroviral
infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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